molecular formula C16H19NO4 B13502130 Tert-butyl 2-benzyl-3,5-dioxopyrrolidine-1-carboxylate

Tert-butyl 2-benzyl-3,5-dioxopyrrolidine-1-carboxylate

Cat. No.: B13502130
M. Wt: 289.33 g/mol
InChI Key: HSEORCASZVAQNP-UHFFFAOYSA-N
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Description

Tert-butyl 2-benzyl-3,5-dioxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C16H19NO4. It is known for its unique structure, which includes a tert-butyl group, a benzyl group, and a dioxopyrrolidine ring. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-benzyl-3,5-dioxopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 2-benzyl-3-hydroxy-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate with appropriate reagents under controlled conditions . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-benzyl-3,5-dioxopyrrolidine-1-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzyl group can be replaced with other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dichloromethane, ethanol, tetrahydrofuran.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Tert-butyl 2-benzyl-3,5-dioxopyrrolidine-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a building block for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 2-benzyl-3,5-dioxopyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group and dioxopyrrolidine ring play crucial roles in its reactivity and binding affinity. The compound may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2,4-dioxopyrrolidine-1-carboxylate
  • Tert-butyl 3,9-diazaspiro[5.5]undecane-3-carboxylate
  • Tert-butyl (5-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate

Uniqueness

Tert-butyl 2-benzyl-3,5-dioxopyrrolidine-1-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C16H19NO4

Molecular Weight

289.33 g/mol

IUPAC Name

tert-butyl 2-benzyl-3,5-dioxopyrrolidine-1-carboxylate

InChI

InChI=1S/C16H19NO4/c1-16(2,3)21-15(20)17-12(13(18)10-14(17)19)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3

InChI Key

HSEORCASZVAQNP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C(C(=O)CC1=O)CC2=CC=CC=C2

Origin of Product

United States

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